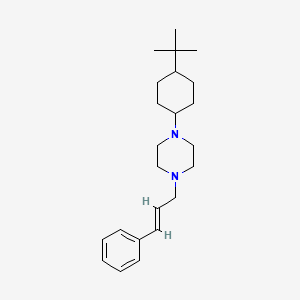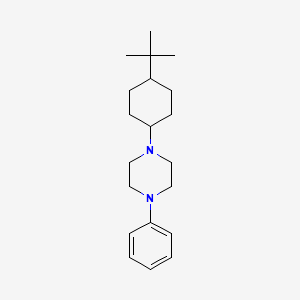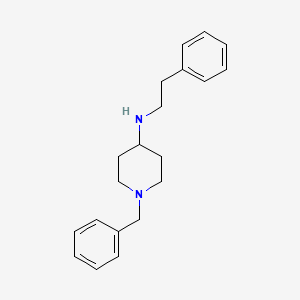
1-(4-tert-butylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine
描述
1-(4-tert-butylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine, commonly known as TCPP, is a piperazine derivative that has gained attention in the scientific community due to its potential therapeutic applications. TCPP has been studied extensively for its ability to modulate neurotransmitter activity, and it has shown promise as a treatment for a variety of neurological disorders.
作用机制
The exact mechanism of action of TCPP is not fully understood, but it is believed to act as a partial agonist at several different receptors in the brain, including the dopamine D2 receptor, the serotonin 5-HT1A receptor, and the norepinephrine α2-adrenergic receptor. By modulating the activity of these receptors, TCPP may help to regulate neurotransmitter levels and improve symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter activity, TCPP has been shown to have other biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays an important role in the growth and survival of neurons. TCPP has also been shown to increase the density of dendritic spines, which are structures on neurons that are involved in synaptic transmission.
实验室实验的优点和局限性
One advantage of using TCPP in lab experiments is that it has been well-studied and has a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation of using TCPP is that it may have off-target effects on other receptors, which could complicate data interpretation.
未来方向
There are several potential future directions for research on TCPP. One area of interest is its potential use as a treatment for neurological disorders such as depression and anxiety. Further studies are needed to determine its efficacy in these applications and to identify any potential side effects. Additionally, TCPP may have applications in the field of neuroprotection, as it has been shown to increase the expression of BDNF and promote dendritic spine growth. Further studies are needed to explore these potential applications.
科学研究应用
TCPP has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which makes it a promising candidate for the treatment of neurological disorders such as depression, anxiety, and schizophrenia.
属性
IUPAC Name |
1-(4-tert-butylcyclohexyl)-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2/c1-23(2,3)21-11-13-22(14-12-21)25-18-16-24(17-19-25)15-7-10-20-8-5-4-6-9-20/h4-10,21-22H,11-19H2,1-3H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHCRMXEXDJEHJ-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CCN(CC2)CC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1CCC(CC1)N2CCN(CC2)C/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B3743155.png)
phosphine oxide](/img/structure/B3743161.png)


![1,4-bis[(trifluoromethyl)sulfonyl]benzene](/img/structure/B3743183.png)
![diethyl 4,4'-[(5-amino-6-methyl-2,4-pyrimidinediyl)diimino]dibenzoate](/img/structure/B3743185.png)
![4-benzyl-1-[3-(2-methoxyphenyl)-2-propen-1-yl]piperidine](/img/structure/B3743198.png)

![2,4-dibromo-6-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B3743213.png)
![2-{[benzyl(ethyl)amino]methyl}-4,6-dibromophenol](/img/structure/B3743215.png)

